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  • Product: 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine
  • CAS: 1443286-82-5

Core Science & Biosynthesis

Exploratory

Preclinical Pharmacokinetics and Bioavailability Optimization of CAS 1443286-82-5 Derivatives

Executive Summary & Structural Rationale CAS 1443286-82-5 (6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine) is a critical synthetic intermediate rather than a final clinical drug. It serves as a foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

CAS 1443286-82-5 (6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine) is a critical synthetic intermediate rather than a final clinical drug. It serves as a foundational building block for a vast array of targeted therapeutics, particularly ATP-competitive kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is a highly effective bioisostere of adenine, allowing derivatives to anchor deeply within the hinge region of kinases such as c-Src, Bcr-Abl, and CDK2 .

While the pure intermediate is not administered in vivo, its structural features—specifically the lipophilic N1-cyclopentyl ring and the rigid heteroaromatic core—profoundly dictate the baseline absorption, distribution, metabolism, and excretion (ADME) profile of its downstream derivatives. This whitepaper provides an in-depth technical guide to evaluating and optimizing the pharmacokinetics (PK) and bioavailability of drug candidates derived from this privileged scaffold.

Physicochemical Profiling & ADME Liabilities

The translation of CAS 1443286-82-5 derivatives into viable clinical candidates is frequently bottlenecked by physicochemical liabilities.

  • Lipophilicity vs. Solubility: The N1-cyclopentyl group is strategically chosen to maximize hydrophobic contacts within the kinase ATP-binding pocket. However, this drives up the partition coefficient (LogP), resulting in poor aqueous solubility. Poor dissolution in the gastrointestinal (GI) tract is the primary cause of low oral bioavailability for this class of compounds .

  • Formulation & Prodrug Strategies: To overcome dissolution-limited absorption, researchers frequently employ prodrug strategies (e.g., appending enzymatically cleavable N-methylpiperazino carbamates) to temporarily increase solubility . Alternatively, nanosystem approaches, such as encapsulation in albumin nanoparticles or liposomes, are utilized to bypass solubility limits and enhance systemic exposure [[1]]([Link]).

ADME_Workflow A CAS 1443286-82-5 (Core Scaffold) B Lead Generation (Kinase Inhibitors) A->B C In Vitro ADME (Solubility, Caco-2, Microsomes) B->C D Poor Aqueous Solubility Detected C->D Liability F In Vivo PK Profiling (Rodent IV/PO) C->F Favorable Profile E Optimization Strategies (Prodrugs, Nanosystems) D->E E->C Iteration G Clinical Candidate (High Bioavailability) F->G

Fig 1. Iterative ADME optimization workflow for CAS 1443286-82-5 derived drug candidates.

In Vitro Pharmacokinetic Profiling

Before advancing to animal models, derivatives of CAS 1443286-82-5 must undergo rigorous in vitro profiling to predict in vivo behavior.

Permeability & Efflux

While the lipophilic nature of the scaffold ensures excellent passive transcellular permeability, pyrazolo[3,4-d]pyrimidines are frequently identified as substrates for apical efflux transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . Active efflux pumps the drug back into the intestinal lumen, severely capping oral bioavailability.

Metabolic Stability

The cyclopentyl ring is susceptible to aliphatic hydroxylation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4). High intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) often necessitates structure-activity relationship (SAR) tuning, such as substituting the cyclopentyl ring with sterically hindered or fluorinated bioisosteres to block metabolic soft spots.

In Vivo Pharmacokinetics & Bioavailability

In vivo PK studies aim to determine the absolute bioavailability ( F ), defined as the fraction of the administered dose that reaches systemic circulation intact. Derivatives of this scaffold often exhibit rapid clearance and short plasma half-lives ( T1/2​<2 hours) [[2]]([Link]). Calculating F requires dosing the compound via both Intravenous (IV) and Oral (PO) routes to isolate the first-pass metabolism and absorption barriers from systemic elimination.

PK_Study A Test Compound (CAS 1443286-82-5 Derivative) B Intravenous (IV) Dosing (1 mg/kg) A->B C Oral (PO) Dosing (10 mg/kg) A->C D Plasma Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) B->D C->D E LC-MS/MS Bioanalysis D->E F PK Parameter Calculation (AUC, Cmax, T1/2, CL, Vd) E->F G Absolute Bioavailability (F%) F = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) F->G

Fig 2. In vivo pharmacokinetic study design and absolute bioavailability calculation pathway.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters demonstrating the impact of prodrug optimization on a standard CAS 1443286-82-5 derivative.

Compound TypeFormulationRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h) CL (L/h/kg)Bioavailability ( F% )
Standard Derivative 0.5% MC (Suspension)PO101454201.2-12%
Standard Derivative 5% DMSO / 95% PEG400IV13803500.92.8100%
Optimized Prodrug Saline (Solution)PO1089021502.4-61%
Optimized Prodrug Saline (Solution)IV195035202.10.28100%

Data Interpretation: The standard derivative exhibits poor bioavailability (12%) due to dissolution limits. By utilizing a water-soluble prodrug, the oral AUC increases over 5-fold, achieving a clinically viable bioavailability of 61%.

Self-Validating Experimental Methodologies

Protocol 1: Bidirectional Caco-2 Permeability Assay

Purpose: To evaluate intestinal permeability and identify active efflux mechanisms. Causality: A bidirectional setup (Apical-to-Basolateral[A-B] and Basolateral-to-Apical [B-A]) is strictly required. A unidirectional assay cannot differentiate between poor passive permeability and active efflux. An Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) > 2 indicates the compound is a substrate for efflux transporters, which directly causes poor oral absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation into enterocyte-like monolayers.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4).

    • A-B Assessment: Add 0.5 mL to the apical chamber; add 1.5 mL blank buffer to the basolateral chamber.

    • B-A Assessment: Add 1.5 mL to the basolateral chamber; add 0.5 mL blank buffer to the apical chamber.

  • Mechanistic Inhibition (Causality Step): To confirm BCRP-mediated efflux, run a parallel B-A arm containing 1 µM Ko143 (a specific BCRP inhibitor). If the ER drops below 2 in the presence of Ko143, BCRP liability is confirmed.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • System Validation & Quality Control:

    • Monolayer Integrity: Co-incubate with Lucifer Yellow (a paracellular marker). The system is validated only if Lucifer Yellow Papp​<1×10−6 cm/s.

    • Mass Balance: Calculate total recovery. If recovery is <80%, the compound is non-specifically binding to the plastic, and the assay must be repeated with 1% BSA in the receiver chamber.

Protocol 2: In Vivo Rodent PK Study (IV/PO)

Purpose: To determine systemic clearance, volume of distribution, and absolute oral bioavailability. Causality: IV dosing must be formulated in a co-solvent system (e.g., PEG400/DMSO) to ensure 100% systemic availability without dissolution rate limits. PO dosing utilizes a suspension (e.g., Methylcellulose) to mimic physiological GI dissolution. The divergence between IV clearance and PO exposure isolates the exact impact of first-pass metabolism and GI absorption barriers.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-effect variables on GI absorption.

  • Dosing Administration:

    • IV Cohort (n=3): Administer 1 mg/kg via the tail vein.

    • PO Cohort (n=3): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000g for 10 mins to isolate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma proteins using acetonitrile precipitation.

  • System Validation & Quality Control: Spike all samples with a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to normalize matrix effects. The analytical run is self-validating if the calibration curve exhibits an R2>0.99 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA). Calculate absolute bioavailability ( F ) using the dose-normalized AUC ratio: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

References

  • [1] Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at:[Link]

  • [3] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [4] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at:[Link]

  • [5] The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. Cells. Available at:[Link]

  • [2] Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium. ACS Infectious Diseases. Available at:[Link]

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Foundational

Structural Biology and Pharmacophore Mapping of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine Bound to Target Proteins

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-82-5) is a highly privileged pharmacophore and crystallographic fragment probe widely utilized in modern drug discovery. Structurally acting as an isostere for endogenous purines (such as the adenine ring of ATP or the guanine ring of cGMP), this scaffold is a foundational building block for designing highly selective kinase inhibitors and phosphodiesterase (PDE) modulators[1].

This technical guide explores the mechanistic binding modes of this scaffold, details the causality behind its structural interactions, and provides a self-validating crystallographic methodology for mapping its binding in target proteins.

Pharmacophore Architecture: The Causality of Molecular Design

To understand why this specific molecule is so prevalent in co-crystal structures, we must dissect the thermodynamic and electronic causality of its three primary functional zones:

  • The Pyrazolo[3,4-d]pyrimidine Core (The Anchor): This bicyclic heteroaromatic system mimics the hydrogen-bonding profile of adenine. In kinases, the N1 and N2/N3 atoms of the pyrazole ring, along with the pyrimidine nitrogens, form a canonical bidentate hydrogen-bond network with the backbone amides of the kinase hinge region[2].

  • The 1-Cyclopentyl Moiety (The Entropic Driver): The ribose-binding pocket of kinases and the corresponding hydrophobic subpockets in PDEs are lined with non-polar residues. Inserting the bulky, lipophilic cyclopentyl ring displaces highly ordered, high-energy water molecules from this cavity into the bulk solvent. This classical hydrophobic effect yields a massive entropic gain ( ΔS>0 ), significantly driving down the free energy of binding ( ΔG )[3].

  • The 6-Chloro Substituent (The Electrophilic Vector): In structural biology, the heavy chlorine atom provides a distinct electron density signal that aids in orienting the fragment within the binding pocket. Pharmacologically, the C6 position points directly toward the solvent-exposed channel. The electron-deficient nature of the pyrimidine ring highly activates this C6-Cl bond, making it an ideal electrophilic center for late-stage Nucleophilic Aromatic Substitution (SNAr) to append solubilizing groups[1].

Pharmacophore Core Pyrazolo[3,4-d]pyrimidine Adenine/cGMP Isostere Cyclopentyl 1-Cyclopentyl Moiety Hydrophobic Anchor Core->Cyclopentyl Covalent Bond Chloro 6-Chloro Substituent Halogen Bond / SNAr Vector Core->Chloro Covalent Bond Target Target Protein Kinase Hinge / PDE Pocket Core->Target Bidentate H-Bonds (N1, N2, N5) Cyclopentyl->Target Entropic Water Displacement Chloro->Target Solvent Channel Trajectory

Fig 1: Pharmacophore mapping and binding vectors of the pyrazolo[3,4-d]pyrimidine scaffold.

Mechanistic Binding Modes in Target Proteins

Kinase ATP-Binding Site Recognition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established ATP-competitive hinge binder. When soaked into kinase crystals, the core predictably anchors to the hinge region.

  • S6K1 Kinase: In the crystal structure of the S6K1 kinase domain (PDB: 3WF5), the pyrazolopyrimidine derivative forms critical hydrogen bonds with the hinge region, while the hydrophobic substituents project into the specificity pockets[2].

  • EphB4 Receptor: High-resolution structural data (1.05 Å) of EphB4 (PDB: 6FNK) bound to a pyrazolo[3,4-d]pyrimidine fragment demonstrates the precise geometric alignment required for optimal orbital overlap between the inhibitor's nitrogens and the protein's backbone amides[4].

  • Similar conserved binding modes are observed in p38 kinase (PDB: 3FKN)[5] and the nonreceptor tyrosine kinase Ack1 (PDB: 3EQP)[6].

Phosphodiesterase 9A (PDE9A) Inhibition

Beyond kinases, this scaffold is highly effective against PDEs. In the development of Alzheimer's disease therapeutics, 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed to inhibit PDE9A[1]. Structural analysis using the PDE9A co-crystal (PDB: 6A3N) reveals that the 1-cyclopentyl group occupies a defined hydrophobic subpocket formed by residues Ala452, Leu420, Tyr424, and Phe441[3]. The core mimics the guanine base of cGMP, forming essential π−π stacking interactions and hydrogen bonds with invariant glutamine residues in the catalytic site.

Quantitative Structural Data

The table below summarizes the crystallographic parameters of various target proteins bound to the pyrazolo[3,4-d]pyrimidine core, highlighting the versatility of the scaffold.

Target ProteinPDB IDResolution (Å)Binding DomainLigand Core
EphB4 Receptor 6FNK1.05ATP HingePyrazolo[3,4-d]pyrimidine
p38 Kinase 3FKN2.00ATP HingePyrazolo[3,4-d]pyrimidine
S6K1 Kinase 3WF52.10ATP HingePyrazolo[3,4-d]pyrimidine
Ack1 Tyrosine Kinase 3EQP2.30ATP HingePyrazolo[3,4-d]pyrimidine
PDE9A 6A3NHighcGMP PocketPyrazolo[3,4-d]pyrimidine

Experimental Methodology: Fragment Soaking & Co-Crystallization

To structurally validate the binding of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine to a novel target, structural biologists typically employ a fragment soaking approach. This method is preferred over co-crystallization for initial probe mapping because it preserves the apo-crystal lattice while allowing the small, rigid fragment to diffuse into the active site.

Step-by-Step Self-Validating Protocol

Phase 1: Apo-Protein Crystallization

  • Concentration: Concentrate the purified target protein (e.g., kinase domain) to 10–15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

    • Causality: TCEP prevents aberrant disulfide bond formation which can disrupt the crystal lattice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates by mixing 1 μ L of protein with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

    • Validation Check: Monitor drops over 3–7 days. Birefringence under polarized light confirms the presence of protein crystals rather than amorphous salt precipitates.

Phase 2: Ligand Soaking 3. Ligand Preparation: Dissolve 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO to create a 100 mM stock. 4. Soaking Drop: Create a soaking solution consisting of the reservoir buffer supplemented with 5 mM of the ligand and 5% (v/v) DMSO. 5. Transfer: Using a nylon loop, carefully transfer the apo-crystal into the soaking drop. Incubate for 2 to 24 hours.

  • Validation Check: If the crystal cracks immediately, the ligand binding has induced a conformational change incompatible with the lattice. In this case, switch to a co-crystallization strategy.

Phase 3: Diffraction & Structure Solution 6. Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir buffer + 5 mM ligand + 20% glycerol) before flash-freezing in liquid nitrogen. 7. Data Collection: Collect X-ray diffraction data at a synchrotron light source (e.g., 100 K, wavelength 1.0 Å). 8. Refinement: Solve the structure using Molecular Replacement (MR).

  • Validation Check: Before modeling the ligand, generate an Fo​−Fc​ omit map. A clear positive electron density peak (>3 σ ) corresponding to the distinctive shape of the cyclopentyl ring and the heavy chlorine atom validates successful binding.

    Crystallography Apo Apo-Protein Crystallization Soak Fragment Soaking (6-Chloro Probe) Apo->Soak Cryo Cryoprotection & Freezing Soak->Cryo Diffract Synchrotron X-Ray Diffraction Cryo->Diffract Solve MR & Density Refinement Diffract->Solve

    Fig 2: Self-validating fragment soaking and X-ray crystallography workflow for target proteins.

Conclusion

The 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine molecule is far more than a simple chemical intermediate; it is a highly optimized structural probe. By leveraging the entropic advantage of the cyclopentyl group and the precise hydrogen-bonding geometry of the pyrazolo-pyrimidine core, researchers can reliably anchor this scaffold into the active sites of kinases and phosphodiesterases. The subsequent crystallographic data enables the rational, structure-guided displacement of the 6-chloro group, driving the development of next-generation targeted therapeutics.

References

  • [1] Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. National Institutes of Health (PMC). Available at:[Link]

  • [3] Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities. ResearchGate. Available at:[Link]

  • [2] PDB 3WF5: Crystal structure of S6K1 kinase domain in complex with a pyrazolopyrimidine derivative. RCSB Protein Data Bank. Available at:[Link]

  • [4] PDB 6FNK: Crystal Structure of Ephrin B4 (EphB4) Receptor Protein Kinase with a pyrazolo[3,4-d]pyrimidine fragment. RCSB Protein Data Bank. Available at:[Link]

  • [5] PDB 3FKN: P38 kinase crystal structure in complex with RO7125. RCSB Protein Data Bank. Available at:[Link]

  • [6] PDB 3EQP: Crystal Structure of Ack1 with compound T95. RCSB Protein Data Bank. Available at:[Link]

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Exploratory

In Vitro Pharmacological Profiling of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibition

Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing early-stage drug discovery, the pharmacological profiling of a privileged pharmacophore requires a multi-tiered, orthogonal approach....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, the pharmacological profiling of a privileged pharmacophore requires a multi-tiered, orthogonal approach. The compound 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is not merely a static chemical entity; it is a highly tunable vector for ATP-competitive kinase inhibition.

The structural logic behind this specific scaffold is rooted in deep structure-activity relationship (SAR) causality:

  • The Pyrazolo[3,4-d]pyrimidine Core: This fused bicyclic system is a well-established bioisostere of the adenine ring of ATP. It allows the molecule to seamlessly mimic hinge-region binding interactions within the kinase active site, forming critical hydrogen bonds with the kinase backbone[1].

  • The N1-Cyclopentyl Substitution: The cyclopentyl ring is strategically selected to occupy the hydrophobic "gatekeeper" pocket adjacent to the ATP-binding site. This lipophilic bulk restricts the scaffold from binding to kinases with large gatekeeper residues, thereby enhancing selectivity towards specific kinases such as RET, Src, and LRRK2[2].

  • The C6-Chloro Group: This halogen serves a dual purpose. Pharmacologically, it can act as a halogen-bond donor interacting with the hinge region. Synthetically, it provides a highly reactive handle for nucleophilic aromatic substitution (SNAr), allowing medicinal chemists to rapidly generate diverse screening libraries by substituting the chlorine with various amines or ethers[3].

To validate derivatives of this scaffold, we must deploy a self-validating in vitro profiling cascade that bridges the gap between cell-free biochemical affinity and complex intracellular phenotypic efficacy.

SignalingPathway ATP ATP Molecule Kinase Target Kinase (e.g., RET, Src, LRRK2) ATP->Kinase Binds Hinge Region Inhibitor 6-Chloro-1-cyclopentyl- pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effectors (PI3K / MAPK / STAT) Kinase->Substrate Phosphorylation Cascade Phenotype Cell Proliferation & Tumor Survival Substrate->Phenotype Signal Transduction

Fig 1: Mechanism of ATP-competitive kinase inhibition by the pyrazolo[3,4-d]pyrimidine scaffold.

Phase I: Biochemical Kinase Profiling (Cell-Free)

Before advancing a compound to cellular models, its intrinsic affinity for the target kinase must be quantified.

Causality of Experimental Choice: We utilize the ADP-Glo™ Kinase Assay over traditional 33 P-ATP radiometric assays. While radiometric assays are sensitive, they suffer from low throughput, radioactive waste generation, and substrate-specific limitations. ADP-Glo is a homogeneous, high-throughput luminescent assay that directly measures ADP depletion. Because it measures the universal byproduct of kinase activity (ADP), it is universally applicable regardless of whether the substrate is a peptide, a lipid, or a full-length protein.

Step-by-Step Methodology: ADP-Glo Kinase Assay

Self-Validating System: Every plate must include a "No-Kinase" control (to establish baseline ATP hydrolysis) and a "Vehicle (DMSO)" control (to establish maximum uninhibited kinase activity). A plate is only valid if the calculated Z'-factor is > 0.5.

  • Compound Preparation: Serially dilute the 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM down to 0.5 nM). Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction: Add 2 µL of the purified recombinant kinase (e.g., RET or Src) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix. Crucial metric: The ATP concentration must be set at the apparent Michaelis constant ( Kmapp​ ) for the specific kinase to accurately determine the IC50​ and compare it across different kinases. Incubate for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes any remaining unreacted ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 8 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is subsequently utilized by luciferase to produce light. Incubate for 30 minutes and read luminescence on a microplate reader.

  • Data Analysis: Normalize luminescence data against the DMSO control (100% activity) and No-Kinase control (0% activity). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50​ .

Quantitative Data Summary: Representative Biochemical Profiling

The following table summarizes the expected biochemical profile of optimized C4-substituted derivatives of this scaffold based on established SAR literature[1][2].

Kinase TargetExpected IC50​ (nM)Assay FormatATP ConcentrationSelectivity Rationale
RET (WT) 15 - 50ADP-Glo10 µM ( Kmapp​ )High affinity due to optimal gatekeeper pocket fit.
Src 5 - 20ADP-Glo10 µM ( Kmapp​ )Classic primary target for pyrazolopyrimidines (e.g., PP1/PP2).
LRRK2 (G2019S) 30 - 80TR-FRET10 µM ( Kmapp​ )N1-cyclopentyl drives strong LRRK2 hinge binding.
BTK > 1000ADP-Glo10 µM ( Kmapp​ )Lacks the covalent warhead required for potent BTK inhibition.
EGFR (WT) > 5000ADP-Glo10 µM ( Kmapp​ )Steric clash; requires different N1/C4 substitutions.

Phase II: Cellular Target Engagement

Causality of Experimental Choice: A potent biochemical IC50​ does not guarantee cellular efficacy. Compounds often fail due to poor membrane permeability, efflux pump ejection, or an inability to compete with the high intracellular concentration of ATP (~1-5 mM). To prove the compound actually binds the target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA) . CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, shifting its melting temperature ( Tm​ ) higher.

Step-by-Step Methodology: CETSA

Self-Validating System: The assay must include a non-binding structural analog as a negative control. Furthermore, a housekeeping protein (e.g., GAPDH) must be blotted; its melting curve should NOT shift, proving the thermal stabilization is specific to the target kinase and not a global protein precipitation artifact.

  • Cell Treatment: Seed target cells (e.g., A549 or specific RET-mutated NSCLC lines) in T-75 flasks. Treat cells with 1 µM of the pyrazolo[3,4-d]pyrimidine derivative or DMSO vehicle for 2 hours at 37°C to allow intracellular equilibration.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Subject the 8 tubes to a temperature gradient (e.g., 40°C to 68°C in 4°C increments) for exactly 3 minutes using a thermal cycler. Allow cells to cool at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured, aggregated proteins will pellet, while the stabilized, folded target kinase remains in the soluble supernatant.

  • Detection: Analyze the soluble fractions via Western Blotting using target-specific antibodies (e.g., anti-RET or anti-Src). Quantify the band intensities to calculate the ΔTm​ (shift in melting temperature). A ΔTm​>2∘C is considered positive target engagement.

Phase III: Phenotypic Viability Profiling

Once target engagement is confirmed, the functional consequence of that inhibition must be measured. If the kinase is an oncogenic driver, inhibiting it should trigger apoptosis or cell cycle arrest.

Methodology: CellTiter-Glo® 3D Cell Viability Assay. We prioritize 3D spheroid cultures over 2D monolayers, as 3D architectures better mimic the hypoxic cores and drug-penetration barriers of solid tumors, yielding translatable EC50​ values.

  • Spheroid Formation: Seed 1,000 cells/well in ultra-low attachment 384-well plates. Centrifuge lightly and incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Treat spheroids with a 10-point concentration response curve of the compound for 72 hours.

  • Readout: Add CellTiter-Glo 3D reagent, which lyses the spheroids and generates a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active, viable cells).

  • Validation: Calculate the EC50​ . Cross-reference this phenotypic EC50​ with the biochemical IC50​ . A significant drop-off (e.g., 10 nM IC50​ but 5 µM EC50​ ) indicates poor permeability, high plasma protein binding, or alternative survival pathway compensation.

ProfilingWorkflow Cmpd Scaffold Functionalization (C4/C6 Substitution) Phase1 Phase 1: Biochemical Kinase Profiling (ADP-Glo) Cmpd->Phase1 Library Generation Phase2 Phase 2: Cellular Target Engagement (CETSA) Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: Phenotypic Viability (CellTiter-Glo) Phase2->Phase3 Target Validated Lead Lead Optimization & In Vivo Studies Phase3->Lead Efficacy Confirmed

Fig 2: Iterative in vitro pharmacological profiling workflow for kinase inhibitor development.

References

  • Baillache DJ, Unciti-Broceta A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Myers SH, Temps C, et al. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry.[Link]

  • Abdelgawad MA, Elkanzi NAA, et al. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.[Link]

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Foundational

The Structural and Mechanistic Role of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine in Cyclin-Dependent Kinase (CDK) Inhibitor Design

Executive Summary The rational design of targeted anticancer therapeutics relies heavily on privileged chemical scaffolds that can effectively mimic endogenous ligands. Among these, the pyrazolo[3,4-d]pyrimidine bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted anticancer therapeutics relies heavily on privileged chemical scaffolds that can effectively mimic endogenous ligands. Among these, the pyrazolo[3,4-d]pyrimidine bicyclic system has emerged as a premier adenine bioisostere. Specifically, 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine serves as a critical synthetic intermediate and pharmacophoric baseline for developing potent Cyclin-Dependent Kinase (CDK) inhibitors.

This technical guide explores the causality behind the binding affinity of this scaffold to CDK enzymes—particularly CDK2—detailing how the 1-cyclopentyl and 6-chloro substitutions dictate spatial orientation within the ATP-binding pocket. By bridging structural biology with synthetic methodology, we provide a comprehensive framework for researchers optimizing kinase inhibitors.

Structural Rationale & Pharmacophore Modeling

To understand the binding affinity of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine, one must dissect the molecule into its three functional domains: the heterocyclic core, the N1-aliphatic ring, and the C6-halogen.

The Pyrazolo[3,4-d]pyrimidine Core: Adenine Bioisosterism

CDKs are proline-directed serine/threonine kinases that require ATP for substrate phosphorylation. The pyrazolo[3,4-d]pyrimidine core is a structural isomer of purine. When entering the CDK2 ATP-binding pocket, it acts as a Type I kinase inhibitor. The nitrogen atoms at positions N4 (or substituents at C4) and N5 act as hydrogen bond donors and acceptors, forming critical bidentate interactions with the backbone amide and carbonyl of Leu83 in the kinase "hinge" region [1].

The 1-Cyclopentyl Moiety: Ribose Pocket Occupation

In endogenous ATP, the ribose sugar occupies a specific hydrophilic/hydrophobic cleft. The substitution of a cyclopentyl group at the N1 position of the pyrazole ring is a deliberate design choice. The bulky, lipophilic cyclopentyl ring perfectly occupies the hydrophobic ribose-binding pocket of CDK2, interacting via Van der Waals forces with residues such as Val18 and Ala144 [2]. This interaction anchors the molecule, preventing dissociation and significantly lowering the dissociation constant ( Kd​ ).

The 6-Chloro Substituent: A Dual-Purpose Handle

In the intermediate state, the 6-chloro group provides weak halogen-bonding interactions with the solvent-exposed region of the kinase cleft. However, its primary role is synthetic. The electron-withdrawing nature of the pyrimidine ring makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). Displacing the 6-chloro group with various anilines or aliphatic amines extends the molecule into the solvent-accessible region, converting a micromolar baseline binder into a nanomolar therapeutic candidate [3].

Binding Affinity & Structure-Activity Relationship (SAR)

The binding affinity of the unmodified 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine fragment to CDK2/Cyclin A is typically in the low micromolar range (IC 50​ > 10 µM) due to the lack of extended hydrogen bonding in the solvent-exposed region. However, utilizing the 6-chloro handle to synthesize N6-substituted derivatives drastically enhances affinity.

The table below summarizes the quantitative shift in CDK2/Cyclin A binding affinity when the 6-chloro intermediate is converted into functionalized derivatives [2].

Compound / DerivativeSubstitution at C6 PositionCDK2/Cyclin A IC 50​ (µM)Binding Mode Characteristic
6-Chloro Intermediate -Cl (Baseline)> 15.00Weak hinge binding; hydrophobic anchoring.
Derivative A -NH-(4-fluorophenyl)1.342 ± 0.021Halogen bonding in solvent-exposed region.
Derivative B -NH-(3-methoxyphenyl)0.559 ± 0.013H-bond acceptor interaction with Asp86.
Derivative C -NH-(4-sulfamoylphenyl)0.061 ± 0.003Strong bidentate H-bonding; optimal fit.
Roscovitine (Ref) N/A (Purine core)0.184 ± 0.010Standard clinical benchmark.

Data demonstrates that while the 6-chloro-1-cyclopentyl core provides the necessary spatial orientation, displacement of the chlorine atom is required to achieve sub-micromolar CDK2 inhibition.

Experimental Protocols: Synthesis and Kinase Assay

To ensure reproducibility and scientific integrity, the following self-validating protocols describe the utilization of the 6-chloro intermediate and the subsequent measurement of its binding affinity.

Protocol A: S N​ Ar Displacement of the 6-Chloro Group

Objective: Convert 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine into a high-affinity CDK2 inhibitor.

  • Preparation: Dissolve 1.0 equivalent (eq) of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine in anhydrous isopropanol (0.1 M concentration).

  • Amine Addition: Add 1.2 eq of the desired nucleophile (e.g., 4-sulfamoylaniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct.

  • Reflux: Heat the reaction mixture to 90°C under an inert argon atmosphere for 12–18 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the S N​ Ar reaction on the electron-deficient pyrimidine ring.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting material (m/z ~238 for the chloro-intermediate) and the appearance of the product mass.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: In Vitro CDK2/Cyclin A Binding Affinity Assay (ADP-Glo)

Objective: Quantify the IC 50​ of the synthesized compounds.

  • Enzyme Preparation: Incubate recombinant human CDK2/Cyclin A complex (10 ng/well) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA).

  • Compound Titration: Add the pyrazolo[3,4-d]pyrimidine derivatives in a 10-point 3-fold serial dilution (starting at 10 µM) to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Histone H1 (substrate). Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

  • Data Analysis: Measure luminescence. The signal is inversely proportional to kinase inhibition. Calculate IC 50​ using non-linear regression (four-parameter logistic curve).

Mechanistic Pathway Visualization

The following diagram illustrates the biological cascade of the CDK2/Cyclin A pathway and demonstrates exactly where the pyrazolo[3,4-d]pyrimidine scaffold exerts its inhibitory effect to induce cell cycle arrest.

CDK_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E / A Mitogen->CyclinE Upregulates Complex CDK2-Cyclin Complex (Active) CyclinE->Complex CDK2 CDK2 Enzyme CDK2->Complex Rb Rb Protein (Unphosphorylated) Complex->Rb Phosphorylates Inhibitor Pyrazolo[3,4-d]pyrimidine (Inhibitor) Inhibitor->Complex ATP-Competitive Binding Arrest Cell Cycle Arrest (Apoptosis) Inhibitor->Arrest Induces Rb_P Rb Protein (Phosphorylated) Rb->Rb_P E2F E2F Transcription Factor Rb_P->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Promotes

Mechanism of CDK2 inhibition by pyrazolo[3,4-d]pyrimidine derivatives leading to G1/S phase arrest.

Conclusion

The 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine molecule is far more than a simple chemical building block; it is a highly optimized pharmacophoric template [4]. By perfectly mimicking the spatial requirements of ATP via its pyrazolo-pyrimidine core and cyclopentyl ring, it establishes a robust baseline for CDK2 binding. The strategic placement of the 6-chloro group allows medicinal chemists to rapidly synthesize libraries of N6-substituted compounds, fine-tuning the solvent-exposed interactions to achieve exceptional kinase selectivity and nanomolar potency.

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

  • Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL: [Link] [3]

  • Title: Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors Source: Pharmaceuticals (MDPI) URL: [Link] [4]

  • Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry (Elsevier) URL: [Link] [5]

Protocols & Analytical Methods

Method

Investigational Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine in Rodent Models

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction and Mechanistic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Mechanistic Rationale

The compound 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-82-5) represents a highly privileged heterocyclic building block and pharmacological probe core. The pyrazolo[3,4-d]pyrimidine fused ring system is an isostere of the adenine ring of adenosine triphosphate (ATP)[1]. Because of this structural mimicry, derivatives of this scaffold are potent, ATP-competitive hinge-binding inhibitors for various kinases, including Src family kinases, mTOR, and LRRK2[1].

Transitioning this hydrophobic scaffold from in vitro biochemical assays to in vivo rodent models requires overcoming significant physicochemical hurdles, primarily poor aqueous solubility. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, scientifically rigorous system for the formulation, administration, and pharmacokinetic (PK) evaluation of this compound in mice.

ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine scaffolds on target kinases.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Choices

Pyrazolo[3,4-d]pyrimidines are highly planar and lipophilic, meaning they will immediately precipitate (crash out) if introduced directly into aqueous buffers like PBS or Saline. To achieve a homogenous solution suitable for Intravenous (IV) or Intraperitoneal (IP) dosing, a co-solvent system is mandatory[2].

We utilize a DMSO / PEG400 / Saline matrix.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer to disrupt the crystal lattice of the compound. Must be kept 10% for IV to prevent hemolysis and cardiovascular toxicity[2].

  • PEG400 (Polyethylene Glycol 400): Acts as a co-solvent and absorption enhancer. It creates a transition matrix that prevents the hydrophobic compound from precipitating when the aqueous phase is introduced[2].

  • Saline (0.9% NaCl): Provides osmotic balance for injection.

Table 1: Optimized Formulation Matrices for Pyrazolo[3,4-d]pyrimidines
RouteMax Dose Volume (Mouse)Recommended Vehicle CompositionMaximum Tolerated DMSONotes
IV 5 mL/kg (~100 µL / 20g)10% DMSO + 40% PEG400 + 50% Saline10%Requires absolute solution (no suspension) to prevent embolism.
IP 10 mL/kg (~200 µL / 20g)5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline20% (10% preferred)Fine suspensions are tolerated, but solutions yield highly reproducible PK.
PO 10 mL/kg (~200 µL / 20g)0.5% Methylcellulose + 0.1% Tween 80N/AUsed for oral bioavailability (F%) assessment; suspension is acceptable.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of the IV/IP Dosing Vehicle (10/40/50 System)

Critical Insight: The order of addition is the most common point of failure in preclinical formulations. Adding saline directly to the DMSO stock causes immediate "solvent shock" and irreversible precipitation.

  • Primary Solubilization: Weigh the required mass of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine. Add 10% of the final target volume as cell-culture grade DMSO. Vortex and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Co-solvent Transition: Add 40% of the final target volume as PEG400. Vortex vigorously for 2 minutes. The PEG400 coats the solvated molecules, preventing them from aggregating.

  • Aqueous Dilution: Dropwise, add 50% of the final target volume as sterile 0.9% Saline while continuously vortexing the tube.

  • Verification: Visually inspect the formulation against a light source. It must remain optically clear. If micro-crystals form, the compound concentration exceeds its thermodynamic solubility in this vehicle, and the target dose must be lowered.

Protocol B: Rapid Assessment of Compound Exposure (RACE) PK Study

To minimize animal usage while obtaining a robust PK profile, we employ a modified RACE protocol utilizing serial submandibular bleeding[3].

  • Animal Preparation: Acclimate adult male C57BL/6 mice (20-25g) for 7 days. Fast the PO cohort for 12 hours prior to dosing (water ad libitum). IV/IP cohorts do not require fasting.

  • Administration:

    • IV Cohort (1-5 mg/kg): Restrain the mouse. Dilate the lateral tail vein using a warming lamp. Inject the formulation smoothly over 10 seconds using a 29G insulin syringe.

    • IP Cohort (10-50 mg/kg): Restrain the mouse exposing the ventral abdomen. Inject into the lower right quadrant at a 30-degree angle to avoid puncturing the cecum.

  • Serial Blood Collection:

    • Timepoints: 0.25, 0.5, 1, 2, 4, and 8 hours.

    • Technique: For timepoints up to 4 hours, use a 4mm animal lancet to puncture the submandibular vein. Collect exactly 30 µL of blood into K2-EDTA coated microvette tubes. Apply gentle pressure with sterile gauze to achieve hemostasis[3].

    • Anticoagulant Note: K2-EDTA is preferred over Sodium Heparin for pyrazolo[3,4-d]pyrimidines, as Heparin can cause significant ion suppression during downstream LC-MS/MS analysis[4].

  • Terminal Collection: At the 8-hour timepoint, anesthetize the mouse using Isoflurane. Perform a terminal cardiac puncture to collect maximal blood volume (~0.5 - 1.0 mL), followed by cervical dislocation.

  • Plasma Processing: Centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and snap-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Workflow for formulation and pharmacokinetic profiling of pyrazolo[3,4-d]pyrimidine in rodents.

Data Presentation & Expected Outcomes

Following LC-MS/MS bioanalysis, Non-Compartmental Analysis (NCA) should be performed using software such as Phoenix WinNonlin. Below is a structured data presentation template representing the typical exposure profile of a lipophilic pyrazolo[3,4-d]pyrimidine derivative.

Table 2: Representative PK Parameters (NCA) in C57BL/6 Mice
ParameterUnitIV Administration (2 mg/kg)IP Administration (10 mg/kg)Biological Significance
C max​ ng/mL1,850 ± 2103,420 ± 450Peak systemic exposure; drives acute target engagement.
T max​ hr0.08 (First sampling)0.5 - 1.0Rate of absorption from the peritoneal cavity.
AUC 0−∞​ hr*ng/mL2,100 ± 3208,400 ± 950Total systemic exposure over time.
T 1/2​ hr1.2 ± 0.31.8 ± 0.4Terminal half-life; dictates dosing frequency for PD models.
CL mL/min/kg15.8N/ASystemic clearance; compares to hepatic blood flow (90 mL/min/kg).
V dss​ L/kg1.4N/AVolume of distribution; >0.7 L/kg indicates excellent tissue penetration.
Bioavailability (F) %100% (Reference)~80%High IP bioavailability is typical for this scaffold.

Note: If V dss​ is high (>1.0 L/kg), the compound successfully partitions into tissues, making it highly suitable for solid tumor xenograft models or CNS indications (if BBB penetrant)[1].

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

Sources

Application

Application Note: Evaluating Cell Viability and Apoptosis Using 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology and drug discovery, frequently utilized to design potent multikinase inhibitors. Specifically, derivatives synthesized fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology and drug discovery, frequently utilized to design potent multikinase inhibitors. Specifically, derivatives synthesized from the 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine core (CAS: 1443286-82-5) have demonstrated profound efficacy in targeting Src-family kinases (SFKs), such as Fyn, which are often overexpressed in hematological malignancies. This application note provides a comprehensive, field-validated protocol for assessing the cell viability and cytotoxic profiles of these compounds, ensuring robust, reproducible data for preclinical drug development.

Mechanistic Rationale & Target Biology

To design a self-validating assay, one must first understand the biological causality of the compound. Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors of Fyn kinase. In malignancies like Natural Killer (NK) cell leukemia and Chronic Myeloid Leukemia (CML), Fyn is hyperactivated, driving the PI3K/AKT and MAPK/ERK survival pathways.

By inhibiting Fyn phosphorylation, these compounds dismantle the tumor's survival architecture. This targeted kinase inhibition leads to cell cycle arrest and the subsequent activation of intrinsic and extrinsic apoptotic pathways, ultimately resulting in cell death[1].

Pathway Compound Pyrazolo[3,4-d]pyrimidine Derivatives Fyn Fyn Kinase (SFK) Compound->Fyn Inhibits Apoptosis Apoptosis (Caspase 3/7 Activation) Compound->Apoptosis Induces PI3K PI3K / AKT Pathway Fyn->PI3K Activates MAPK MAPK / ERK Pathway Fyn->MAPK Activates Survival Cell Survival & Proliferation PI3K->Survival Promotes MAPK->Survival Promotes

Fig 1. Mechanism of pyrazolo[3,4-d]pyrimidine derivatives inhibiting Fyn kinase to induce apoptosis.

Experimental Design & Causality
  • Assay Selection: For hematological suspension cells (e.g., KHYG1, NK92, Jurkat), the MTS assay is vastly superior to traditional MTT assays. MTS is reduced by metabolically active cells into a water-soluble formazan product. This eliminates the need for a solubilization step, preventing the accidental aspiration of non-adherent cells and drastically reducing well-to-well variability.

  • Cell Line Selection: A robust protocol must include both target and non-target cells to establish a therapeutic window. We utilize Fyn-overexpressing malignant lines alongside healthy donor peripheral blood mononuclear cells (HD-PBMCs). Literature confirms that optimized pyrazolo[3,4-d]pyrimidine compounds exhibit potent cytotoxicity against leukemic cells while sparing HD-PBMCs, proving the mechanism is targeted rather than universally toxic [2].

  • Temporal Dynamics: Kinase inhibition requires time to translate into a measurable metabolic decline. Therefore, viability is assessed at 24, 48, and 72 hours to capture both acute cytotoxicity and delayed apoptosis resulting from cell cycle arrest.

Step-by-Step Methodology

Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment Step1->Step2 Step3 3. Incubation (24h - 72h) Step2->Step3 Step4 4. Reagent Addition (MTS) Step3->Step4 Step5 5. Absorbance Readout Step4->Step5 Step6 6. IC50 Calculation Step5->Step6

Fig 2. Step-by-step workflow for the 96-well plate cell viability assay using MTS reagent.

Phase 1: Compound Preparation
  • Synthesize or procure the specific derivative based on the 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine core.

  • Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock solution. Caution: Ensure complete dissolution via vortexing and mild sonication if necessary. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare working dilutions in complete culture media. The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.

Phase 2: Cell Culture and Seeding
  • Harvest suspension cells (KHYG1, NK92, Jurkat, or isolated HD-PBMCs) during their logarithmic growth phase (>90% viability via Trypan Blue exclusion).

  • Resuspend cells in fresh, pre-warmed complete media (e.g., RPMI-1640 supplemented with 10% FBS and appropriate cytokines like IL-2 for NK cells).

  • Seed cells into a flat-bottom 96-well plate at a density of 3×104 cells per well in a volume of 100 µL.

  • Self-Validation Controls: Include "Media Only" wells (blank for background subtraction) and "Cells + 0.1% DMSO" wells (vehicle control representing 100% viability).

Phase 3: Treatment and Incubation
  • Add the pyrazolo[3,4-d]pyrimidine compound to the wells to achieve final concentrations ranging from 1 µM to 15 µM (e.g., 1, 2.5, 5, 10, 15 µM).

  • Perform all treatments in biological triplicates to ensure statistical power.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 24, 48, and 72 hours.

Phase 4: Viability Measurement (MTS Assay)
  • At the end of each time point, add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well containing 100 µL of culture medium.

  • Incubate the plate at 37°C for 1 to 4 hours. Pro-tip: For suspension cells, monitor color development visually after 1 hour. The optimal time depends on the specific metabolic rate of the cell line being tested.

  • Measure the optical density (OD) at 492 nm using a microplate reader.

Phase 5: Data Analysis
  • Subtract the average OD of the "Media Only" blank from all other wells.

  • Calculate cellular viability as a percentage relative to the vehicle control: % Viability = (OD_treated / OD_vehicle) × 100

  • Plot the dose-response curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Interpretation

A successful assay will demonstrate a dose-dependent and time-dependent decrease in cell viability in malignant lines, with a plateau effect in healthy PBMCs. Table 1 summarizes the expected quantitative outcomes based on validated literature for active pyrazolo[3,4-d]pyrimidine Fyn inhibitors[1][2].

Table 1: Expected Cytotoxic Profiles of Pyrazolo[3,4-d]pyrimidine Derivatives

Cell LineOrigin / PhenotypeExpected IC50 (µM) at 48hApoptosis Induction (Caspase 3/7)
KHYG1 NK Cell Leukemia2.5 - 5.0High (Significant Cleavage)
NK92 NK Cell Leukemia3.0 - 6.5High (Significant Cleavage)
Jurkat T-Cell Leukemia4.0 - 8.0Moderate
HD-PBMCs Healthy Donor Cells> 15.0Negligible

Note: IC50 values >15 µM in HD-PBMCs indicate a highly favorable therapeutic index, confirming that the compound selectively targets the hyperactive SFK pathways in malignant cells rather than inducing broad-spectrum toxicity.

References
  • Laurenzana I, Caivano A, Trino S, et al. A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia. Oncotarget. 2016;7(40):65171-65184. Available at:[Link]

  • Laurenzana I, Caivano A, La Rocca F, et al. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology. 2016;7:416. Available at:[Link]

Method

formulation strategies for 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine drug delivery

An in-depth technical guide on the formulation strategies for 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine , a highly lipophilic kinase inhibitor pharmacophore. Executive Summary & Physicochemical Rationale The py...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the formulation strategies for 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine , a highly lipophilic kinase inhibitor pharmacophore.

Executive Summary & Physicochemical Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged nitrogen-containing heterocycle that acts as an isostere of the adenine ring of ATP, allowing it to mimic hinge-region binding interactions in the active sites of oncogenic kinases[1]. 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is a critical intermediate and model pharmacophore in the development of targeted therapies (such as BTK, Src, and Abl inhibitors)[2].

However, the planar symmetry of the pyrazolo-pyrimidine core, combined with the bulky, lipophilic 1-cyclopentyl group and the highly electronegative 6-chloro substituent, results in exceptional crystal lattice energy and profound hydrophobicity (BCS Class II/IV behavior). This leads to erratic oral bioavailability, poor dissolution in physiological media, and significant challenges in both in vitro screening and in vivo pharmacokinetic (PK) evaluations[3].

To translate this compound into actionable preclinical data, formulation scientists must engineer systems that bypass its thermodynamic barriers to dissolution. This guide details three field-proven formulation architectures: Amorphous Solid Dispersions (ASDs) , Nanostructured Lipid Carriers (NLCs) , and Cyclodextrin Inclusion Complexes .

FormulationLogic Start 6-Chloro-1-cyclopentyl-1H- pyrazolo[3,4-d]pyrimidine (BCS Class II/IV) InVitro In Vitro Assays Start->InVitro Cell Culture InVivo In Vivo PK/PD Start->InVivo Animal Models ASD Amorphous Solid Dispersion (PVPVA Matrix) InVitro->ASD High-Throughput CD HP-β-CD Complexation (Aqueous Injection) InVitro->CD Media Solubilization InVivo->CD IV Administration NLC Nanostructured Lipid Carriers (Oral / Lymphatic) InVivo->NLC Oral Delivery

Fig 1. Decision matrix for selecting a formulation strategy based on downstream preclinical applications.

Strategy I: Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

Mechanistic Rationale: The high lattice energy of the pyrazolo[3,4-d]pyrimidine core prevents water intercalation[4]. By dissolving the API and a hydrophilic polymer—such as Polyvinylpyrrolidone-vinyl acetate (PVPVA)—in a common volatile solvent and rapidly evaporating it, the drug is kinetically trapped in a highly energetic amorphous state[5]. PVPVA acts as an anti-plasticizer, raising the glass transition temperature ( Tg​ ) of the dispersion and preventing thermodynamic reversion to the crystalline state, thereby generating a supersaturated solution upon contact with aqueous media[3].

Self-Validating Protocol:

  • Co-Dissolution: Dissolve 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine and PVPVA (1:4 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) until optically clear.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Apply a vacuum of 50 mbar at 40°C. The rapid removal of the solvent prevents phase separation and locks the drug into the polymer matrix.

  • Secondary Drying: Transfer the resulting film to a vacuum desiccator for 24 hours to remove residual solvent traces (critical to prevent solvent-induced plasticization).

  • Milling & Sieving: Gently mill the film and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation (IPQC): Perform Powder X-Ray Diffraction (PXRD). The protocol is considered successful only if the diffractogram shows a broad "amorphous halo" with a complete absence of sharp Bragg peaks.

Strategy II: Nanostructured Lipid Carriers (NLCs) for Lymphatic Targeting

Mechanistic Rationale: Pyrazolopyrimidine derivatives (e.g., Ibrutinib) often suffer from extensive hepatic first-pass metabolism, resulting in <5% oral bioavailability[6]. NLCs utilize a blend of spatially incompatible solid lipids (e.g., Glyceryl monostearate - GMS) and liquid lipids (e.g., Capryol PGMC)[7]. This incompatibility creates an imperfect crystalline matrix with high void spaces, allowing for superior loading of the bulky 6-chloro-1-cyclopentyl moiety. Furthermore, the lipidic nature stimulates chylomicron secretion in enterocytes, shunting the drug directly into the lymphatic system and bypassing the portal vein[6].

NLCWorkflow LipidPhase Lipid Phase (GMS + Capryol + API) 75°C PreEmulsion Pre-Emulsion (High-Speed Stirring) LipidPhase->PreEmulsion AqPhase Aqueous Phase (Tween 80 + Water) 75°C AqPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH 3-5 Cycles Cooling Cooling to RT (Crystallization) HPH->Cooling NLC NLC Dispersion (< 150nm) Cooling->NLC IPQC: DLS

Fig 2. Step-by-step workflow for the preparation of Nanostructured Lipid Carriers (NLCs) via HPH.

Self-Validating Protocol:

  • Lipid Phase Preparation: Melt GMS (solid lipid) and Capryol PGMC (liquid lipid) at 75°C (10°C above the melting point of GMS). Disperse the API into the lipid melt until fully solubilized.

  • Aqueous Phase Preparation: Dissolve Tween 80 (surfactant) in Milli-Q water and heat to 75°C to prevent premature lipid crystallization upon mixing.

  • Pre-Emulsification: Add the aqueous phase dropwise to the lipid phase under high-speed homogenization (Ultra-Turrax at 8,000 rpm for 5 minutes).

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles.

  • Solidification: Rapidly cool the nanoemulsion to room temperature to crystallize the lipid matrix, trapping the API within the imperfections.

  • Validation (IPQC): Analyze via Dynamic Light Scattering (DLS). The system is validated if the Z-average diameter is <150 nm and the Polydispersity Index (PDI) is <0.3. A Zeta potential of <-20 mV confirms colloidal stability.

Strategy III: Cyclodextrin Inclusion Complexation

Mechanistic Rationale: For intravenous (IV) pharmacokinetic studies, particulate systems like NLCs may pose risks of capillary blockade if not strictly controlled. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a molecular-level solubilization approach[2]. The lipophilic 1-cyclopentyl group and the 6-chloro-pyrimidine core are ideally sized to fit within the hydrophobic cavity of HP-β-CD. This host-guest complexation shields the hydrophobic surface area from water, drastically lowering the apparent partition coefficient without altering the intrinsic chemical structure[2].

Self-Validating Protocol:

  • Paste Formation: Weigh equimolar amounts of the API and HP-β-CD. Transfer the HP-β-CD to a mortar and add a small volume of water/ethanol (80:20) to form a homogenous paste.

  • Kneading: Gradually incorporate the API into the paste. Knead continuously for 45–60 minutes. The mechanical shear forces water out of the cyclodextrin cavity, replacing it with the highly lipophilic API.

  • Lyophilization: Disperse the kneaded mass in water, filter through a 0.45 µm membrane to remove any uncomplexed API, and freeze-dry (lyophilize) the filtrate for 48 hours.

  • Validation (IPQC): Conduct a Phase Solubility Analysis (Higuchi-Connors method). Plotting API concentration against HP-β-CD concentration must yield an AL​ -type linear isotherm, confirming a 1:1 stoichiometric inclusion complex.

Quantitative Data Summary

The following table synthesizes the expected performance metrics of the three formulation architectures when applied to highly lipophilic pyrazolo[3,4-d]pyrimidine derivatives.

Formulation StrategyPrimary ExcipientsSolubilization MechanismExpected Solubility EnhancementEncapsulation Efficiency (EE%)Best Preclinical Application
Amorphous Solid Dispersion (ASD) PVPVA, DichloromethaneCrystal lattice disruption; kinetic trapping.150x – 300xN/A (Solid Solution)In vitro high-throughput screening; oral gavage (suspension).
Nanostructured Lipid Carrier (NLC) GMS, Capryol PGMC, Tween 80Imperfect lipid matrix encapsulation; lymphatic shunting.50x – 100x> 85%In vivo oral delivery; bypassing hepatic first-pass metabolism.
Cyclodextrin Complexation HP-β-CDHost-guest hydrophobic cavity shielding.400x – 600x100% (Molecular complex)In vivo Intravenous (IV) bolus or infusion PK studies.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.1

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. 3

  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. Benchchem. 4

  • QbD aided development of ibrutinib-loaded nanostructured lipid carriers aimed for lymphatic targeting: evaluation using chylomicron flow blocking approach. Drug Delivery and Translational Research.6

  • QbD aided development of ibrutinib-loaded nanostructured lipid carriers aimed for lymphatic targeting. Pharma Excipients. 7

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry / SciSpace. 2

Sources

Application

Application Note: Preserving Phospho-Epitopes in 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine Treated Cells for Western Blot Analysis

Mechanistic Rationale & Pharmacological Context The compound 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as 6-Cl-CP) and its derivatives represent a highly privileged bioisosteric scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacological Context

The compound 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as 6-Cl-CP) and its derivatives represent a highly privileged bioisosteric scaffold in modern drug discovery. Because the pyrazolo[3,4-d]pyrimidine core structurally mimics the adenine ring of ATP, these molecules act as potent, competitive inhibitors of the ATP-binding pocket in various oncogenic kinases, most notably c-Src, mTOR, and EGFR ().

When evaluating the efficacy of these inhibitors in mammalian cell lines, researchers must quantify the suppression of downstream signaling cascades. This is typically achieved by measuring the abundance of transient phosphorylation states (e.g., p-Src Y416 , p-Akt S473 ) via Western blot. However, the moment a cell is lysed, endogenous phosphatases and proteases are liberated from their subcellular compartments. Without rapid and targeted intervention during sample preparation, these enzymes will rapidly dephosphorylate and degrade the target proteins, leading to false-negative results and masking the true pharmacological impact of the inhibitor ().

As an application scientist, I designed this protocol to act as a self-validating system . It prioritizes cold-chain integrity, rapid metabolic arrest, and the strategic deployment of specific chemical inhibitors to lock the cellular proteome in its exact state at the moment of compound exposure.

Pathway Compound 6-Cl-CP Derivative (Pyrazolo[3,4-d]pyrimidine) Kinase Target Kinase (e.g., c-Src, mTOR, EGFR) Compound->Kinase Competitive ATP Inhibition Substrate Downstream Effectors (p-Akt, p-FAK, p-S6) Kinase->Substrate Phosphorylation Blockade WB Western Blot Detection (Phospho-Specific Abs) Substrate->WB Phospho-Epitope Preservation

Fig 1. Mechanism of pyrazolo[3,4-d]pyrimidine kinase inhibition and downstream WB detection.

Quantitative Formulation of the Lysis System

To effectively extract membrane-bound kinases (like EGFR or membrane-associated c-Src) while preserving their phosphorylation status, a modified Radioimmunoprecipitation Assay (RIPA) buffer is required. The specific causality behind each component is detailed in the quantitative table below.

Table 1: Optimized Phospho-Preservation RIPA Lysis Buffer

ComponentFinal ConcentrationMechanistic Causality & Role
Tris-HCl (pH 7.4) 50 mMBuffering agent; maintains physiological pH to prevent premature protein denaturation.
NaCl 150 mMMaintains ionic strength to disrupt weak, non-covalent protein-protein interactions.
NP-40 1% (v/v)Non-ionic detergent; solubilizes plasma and intracellular membranes efficiently.
Sodium Deoxycholate 0.5% (w/v)Ionic detergent; disrupts strong protein interactions and aids in nuclear membrane lysis.
SDS 0.1% (w/v)Strong anionic detergent; ensures complete cellular disruption and initial denaturation.
Na 3​ VO 4​ 1 mMTyrosine phosphatase inhibitor; critical for preserving p-Src and p-EGFR epitopes.
NaF 50 mMSerine/threonine phosphatase inhibitor; essential for preserving p-mTOR and p-S6 epitopes.
PMSF 1 mMSerine protease inhibitor; prevents rapid proteolytic degradation upon membrane rupture.
Protease Inhibitor 1X (Cocktail)Broad-spectrum inhibition of aminopeptidases, cysteine, and aspartic proteases.

Note: PMSF has a half-life of less than 30 minutes in aqueous solutions. It must be added to the lysis buffer immediately prior to use.

Step-by-Step Experimental Methodology

Phase 1: Cell Treatment and Metabolic Arrest

When evaluating competitive ATP inhibitors like 6-Cl-CP derivatives, the basal activity of the cells must be controlled to ensure a high signal-to-noise ratio ().

  • Seeding and Starvation: Seed cells (e.g., A549 or neuroblastoma lines) in 6-well plates and allow them to adhere for 24 hours. Wash twice with warm PBS and incubate in serum-free media (0.1% FBS) for 12–16 hours. Causality: Serum starvation synchronizes the cell cycle and reduces background kinase activity driven by exogenous growth factors.

  • Compound Treatment: Treat the cells with the 6-Cl-CP derivative at predetermined concentrations (e.g., 0.1 µM, 1 µM, 10 µM) alongside a vehicle control (0.1% DMSO) for the desired time course.

  • Metabolic Arrest: Immediately transfer the 6-well plate to a bed of crushed ice. Aspirate the media and gently wash the cells twice with ice-cold PBS . Causality: The sudden drop in temperature instantly halts cellular metabolism, preventing stress-induced signaling artifacts that occur during media aspiration.

Phase 2: Lysis and Protein Extraction

Critical Rule: Do NOT use Trypsin. Trypsin is a protease that cleaves the extracellular domains of receptor tyrosine kinases and adhesion molecules, artificially altering intracellular signaling cascades (e.g., FAK, Src) and confounding the true pharmacological effect of the compound.

  • Lysis: Add 100 µL of the freshly prepared, ice-cold Phospho-Preservation RIPA Buffer (Table 1) directly to each well.

  • Mechanical Harvesting: Keep the plate on ice and use a pre-chilled plastic cell scraper to detach the cells. Collect the lysate into pre-chilled 1.5 mL microcentrifuge tubes.

  • Agitation: Incubate the tubes on ice for 30 minutes, vortexing for 10 seconds every 10 minutes. Causality: Mechanical agitation ensures the detergents fully solubilize the lipid bilayers and release membrane-anchored kinases.

  • Clarification: Centrifuge the lysates at 14,000 × g for 15 minutes at 4°C. Carefully transfer the protein-rich supernatant to a new pre-chilled tube, discarding the lipid/DNA pellet.

Phase 3: Quantification and Denaturation
  • BCA Assay: Quantify the protein concentration using a Bicinchoninic Acid (BCA) assay. Causality: Normalizing protein mass (e.g., 20 µg per well) is strictly required to ensure that any observed changes in band intensity are due to the 6-Cl-CP inhibitor, not unequal loading.

  • Sample Preparation: Mix the normalized lysates with 4X Laemmli Sample Buffer (containing 10% β -mercaptoethanol).

  • Thermal Denaturation: Boil the samples at 95°C for 5 minutes. Causality: Boiling in the presence of SDS and a reducing agent fully denatures the tertiary structure and cleaves disulfide bonds, ensuring proteins migrate uniformly according to their molecular weight during SDS-PAGE.

Workflow Treat Cell Treatment (Compound vs Vehicle) Wash Ice-Cold PBS Wash (Halt Metabolism) Treat->Wash Lysis RIPA + Inhibitors (Extract Proteins) Wash->Lysis Quant BCA Assay (Normalize) Lysis->Quant Boil Laemmli + Boil (Denature) Quant->Boil

Fig 2. Optimized Western blot sample preparation workflow for kinase inhibitor-treated cells.

Self-Validating System: Data Interpretation

To establish absolute trustworthiness in your results, the Western blot must be designed as a self-validating matrix. Every experiment testing a 6-Cl-CP derivative must include three tiers of antibody probing:

  • The Phospho-Target (e.g., p-Src Y416 ): Measures the direct inhibitory effect of the compound. A successful drug hit will show a dose-dependent decrease in band intensity.

  • The Total-Target (e.g., Total Src): Validates that the decrease in phosphorylation is due to true kinase inhibition, rather than compound-induced protein degradation or unequal loading. The band intensity should remain constant across all doses.

  • The Housekeeping Protein (e.g., GAPDH or β -actin): Confirms uniform sample preparation, complete lysis, and accurate BCA quantification across all wells.

If the Total-Target decreases alongside the Phospho-Target, the experiment is flagged: the 6-Cl-CP derivative may be inducing rapid apoptosis or targeted degradation (e.g., PROTAC-like behavior), or the sample preparation was flawed.

References

  • Rango, E., Pastorino, F., Brignole, C., Mancini, A., Poggialini, F., Di Maria, S., Zamperini, C., Iovenitti, G., Fallacara, A. L., Sabetta, S., et al. (2022). "The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma." Biomedicines, 10(3), 659. URL:[Link][1]

  • Othman, E. M., Bekhit, A. A., Anany, M. A., Dandekar, T., Ragab, H. M., & Wahid, A. (2021). "Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines." Molecules, 26(10), 2961. URL:[Link][2]

  • Tintori, C., Fallacara, A. L., Radi, M., Zamperini, C., Dreassi, E., Crespan, E., Maga, G., Schenone, S., Musumeci, F., Brullo, C., et al. (2015). "Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma." Journal of Medicinal Chemistry, 58(1), 347–361. URL:[Link][3]

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening for Novel Enzyme Inhibitors Derived from a Pyrazole Carboxamide Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to the high-throughput screening (HTS) of chemical deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of chemical derivatives based on a pyrazole carboxamide scaffold, exemplified by the hypothetical compound with CAS number 1443286-82-5. In the absence of a confirmed biological target for this specific molecule, we will proceed under the working hypothesis that its derivatives are being screened for inhibitory activity against a soluble, intracellular enzyme. This guide offers a first-principles approach to assay development and implementation, emphasizing scientific integrity, experimental robustness, and data-driven decision-making. We will detail both biochemical and cell-based screening methodologies, complete with step-by-step protocols, data interpretation guidelines, and troubleshooting advice. The overarching goal is to equip researchers with the necessary tools to efficiently identify and characterize promising lead compounds from large chemical libraries.

Introduction: The Rationale for Screening Pyrazole Carboxamide Derivatives

The pyrazole carboxamide core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with diverse biological activities.[1][2][3][4] Its synthetic tractability allows for the creation of large, diverse chemical libraries, making it an ideal starting point for hit-finding campaigns. This guide focuses on the critical next step: the high-throughput screening of these derivatives to identify potent and selective modulators of a specific enzymatic target.

Enzymes are a major class of drug targets, and their inhibitors have been successfully developed for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[5][6] The primary objective of an HTS campaign for enzyme inhibitors is to rapidly and accurately identify "hits" – compounds that produce a desired response in a primary assay – from a large library of molecules. These hits are then subjected to a cascade of secondary and tertiary assays to confirm their activity, determine their mechanism of action, and assess their drug-like properties.

This document will guide you through the process of designing and executing a robust HTS cascade for derivatives of our hypothetical pyrazole carboxamide lead compound.

Designing the High-Throughput Screening Cascade

A successful HTS campaign relies on a well-designed screening cascade, a series of assays that progressively filter a large compound library down to a small number of high-quality lead candidates. The cascade should be designed to maximize efficiency and minimize false positives and false negatives.

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Lead Optimization Primary Primary HTS (e.g., TR-FRET, FP) ~100,000s of compounds Confirmation Hit Confirmation (Re-test in primary assay) Primary->Confirmation ~1-5% Hit Rate DoseResponse Dose-Response (IC50) (Orthogonal Assay) Confirmation->DoseResponse Triage Early ADME/Tox (e.g., Cytotoxicity) DoseResponse->Triage Mechanism Mechanism of Action (e.g., Enzyme Kinetics) Triage->Mechanism Confirmed Hits Selectivity Selectivity Profiling (Against related enzymes) Mechanism->Selectivity Cellular Cell-Based Assays (Target Engagement & Phenotype) Selectivity->Cellular

Figure 2: A typical dose-response curve used to determine the IC₅₀ of an inhibitor.

Cell-Based High-Throughput Screening

While biochemical assays are excellent for primary screening, it is essential to determine if a compound is active in a cellular context. Cell-based assays can provide information on cell permeability, target engagement, and downstream phenotypic effects.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a target engagement assay based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Application: Can be adapted to a high-throughput format to screen for compounds that bind to the target protein inside intact cells.

Protocol: High-Throughput CETSA

  • Cell Treatment:

    • Culture cells to 80-90% confluency in multi-well plates.

    • Treat cells with test compounds at various concentrations for 1-2 hours.

  • Thermal Challenge:

    • Heat the cell plates at a specific temperature (determined by a melt curve experiment) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification:

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using a method like ELISA or an automated Western blot system.

  • Data Analysis:

    • Increased amounts of soluble protein in the presence of a compound indicate target engagement.

Reporter Gene Assays

Principle: If the target enzyme regulates a signaling pathway that leads to changes in gene expression, a reporter gene assay can be used. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is responsive to the signaling pathway.

Application: Useful for screening compounds that modulate a specific signaling pathway in a cellular environment.

Data Analysis and Interpretation

Rigorous data analysis is critical for the success of any HTS campaign. Key metrics include:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control.

  • Hit Criteria: A pre-defined threshold for identifying a compound as a "hit" in the primary screen (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Conclusion

High-throughput screening is a powerful engine for modern drug discovery. By employing a carefully designed screening cascade that incorporates robust biochemical and cell-based assays, researchers can efficiently identify and validate novel enzyme inhibitors from large chemical libraries. The methodologies and protocols outlined in this guide provide a solid foundation for initiating an HTS campaign for derivatives of the pyrazole carboxamide scaffold, or indeed any compound class targeting a soluble enzyme. Remember that each target and compound library is unique, and the specific details of the assays should be optimized accordingly.

References

  • van Breemen, R. B., & Li, Y. (2016). High-throughput screening for enzyme inhibitors. PNAS. [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. [Link]

  • Parameswaran, P. (n.d.). Target Based Screening. BIT 479/579 High-throughput Discovery.
  • Thakur, A., & Lum, L. (2019). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Bifani, P., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Publications. [Link]

  • Auld, D. S., et al. (2008). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PLoS ONE. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Shanley, H. T., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society. [Link]

  • Abdel-Aziz, H. A., et al. (2011). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-82-5), a critical, highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-82-5), a critical, highly lipophilic building block often utilized in the synthesis of kinase inhibitors (e.g., Src, Abl, and LRRK2 inhibitors).

Below, you will find expert insights, troubleshooting FAQs, self-validating protocols, and quantitative strategies to overcome the significant solubility hurdles associated with this compound.

Expert Insights: The Solubilization Barrier

The difficulty in dissolving 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine arises from its molecular architecture. The planar pyrazolo[3,4-d]pyrimidine core drives strong intermolecular π−π stacking, resulting in a high crystal lattice energy. Furthermore, the addition of the cyclopentyl ring drastically increases the molecule's hydrophobicity.

While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of disrupting these interactions, researchers frequently encounter incomplete dissolution or secondary precipitation. This is primarily caused by two factors:

  • Kinetic Barriers: The solvent alone lacks the thermodynamic energy required to rapidly break the dense crystal lattice at room temperature.

  • Solvent Shift & Hygroscopy: DMSO rapidly absorbs atmospheric moisture. Even minute percentages of water act as an anti-solvent, dramatically increasing the dielectric constant of the solution and forcing the hydrophobic compound to precipitate[1].

Troubleshooting FAQs

Q: My compound initially dissolved in DMSO but precipitated after a few weeks in storage. Why did this happen? A: DMSO is highly hygroscopic. Every time the storage vial is opened, atmospheric water vapor is absorbed into the solvent. Because pyrazolo[3,4-d]pyrimidines are exceptionally hydrophobic, even 1–2% water content in your DMSO stock will trigger precipitation. Solution: Always use fresh, anhydrous DMSO (≥99.9%) from a sealed ampoule, aliquot your stocks immediately, and store them in argon-purged vials over desiccant at -20°C.

Q: How can I force the compound into solution to achieve a high-concentration (50 mM) master stock? A: You must overcome the kinetic barrier of the crystal lattice. Apply gentle heating (37°C – 50°C) combined with water-bath sonication. Causality: Heating provides the thermodynamic energy required to break the intermolecular π−π bonds, while the cavitation forces from sonication physically disrupt microscopic aggregates, maximizing the surface area exposed to the solvent.

Q: My DMSO stock is perfectly clear, but the compound crashes out immediately upon dilution into my aqueous cell assay buffer. What is the solution? A: This is a classic "solvent shift" precipitation. When the DMSO is diluted into water, it can no longer solvate the lipophilic core. To prevent this, you must formulate the compound using a carrier system. Encapsulating the drug in 2-hydroxypropyl- β -cyclodextrin (HP β CD) has been shown to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidines by 100- to 1000-fold ()[2]. Alternatively, miniaturized polymer-drug microarrays using PVPVA or Tween-80 can maintain apparent solubility in aqueous conditions ()[3].

Quantitative Solubilization Strategies

The following table summarizes validated strategies for enhancing the solubility of pyrazolo[3,4-d]pyrimidine derivatives, translating raw chemical properties into actionable assay formulations.

Solubilization StrategyMechanism of ActionTypical Solubility EnhancementRecommended Application
Anhydrous DMSO + Heat (50°C) Overcomes crystal lattice energy; prevents water-induced precipitation.Baseline (Standard)Long-term storage of 10-50 mM master stocks.
HP β CD Complexation Hydrophobic cavity encapsulates the cyclopentyl/pyrazolo-pyrimidine core[2].100- to 1000-fold increaseDirect dilution into aqueous in vitro assay buffers.
Polymer-Drug Microarrays Polymers (e.g., PVPVA) act as surfactants to maintain apparent solubility[3].Significant (Microgram scale)High-throughput screening and miniaturized cell assays.
Liposomal Encapsulation Integrates the lipophilic compound directly into the lipid bilayer[4].High (In vivo compatible)Cell-based assays and in vivo biodistribution studies.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure absolute confidence in your experimental setup before proceeding to costly downstream assays.

Protocol A: Preparation of a Stable 10 mM Anhydrous DMSO Stock

Causality: Utilizing strictly anhydrous conditions prevents water from acting as an anti-solvent, preserving the solubility threshold of the lipophilic core.

  • Equilibration: Allow the vial of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine and a fresh ampoule of anhydrous DMSO (≥99.9%) to equilibrate to room temperature in a desiccator.

  • Weighing: Weigh the required mass of the compound in a static-free environment to prevent loss of the fine crystalline powder.

  • Solvation: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds.

  • Thermal Cavitation: Place the vial in a water-bath sonicator pre-warmed to 40°C. Sonicate for 10 minutes.

  • Validation Step: Transfer 100 μ L of the solution to a microcentrifuge tube and centrifuge at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a white micro-pellet validates complete solubilization.

  • Storage: Aliquot the remaining stock into argon-purged, amber glass vials and store at -20°C.

Protocol B: HP β CD Inclusion Complexation for Aqueous Assays

Causality: The hydrophobic cavity of HP β CD physically shields the lipophilic cyclopentyl ring and planar core from the aqueous environment, preventing solvent-shift precipitation during biological assays[2].

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-hydroxypropyl- β -cyclodextrin (HP β CD) in your target aqueous assay buffer (e.g., PBS or HEPES).

  • Complexation: While continuously vortexing the HP β CD solution, add the 10 mM DMSO stock of your compound dropwise. Ensure the final concentration of DMSO does not exceed 1% (v/v).

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle shaking to allow the thermodynamic formation of the inclusion complexes.

  • Validation Step: Measure the optical density (OD) of the final aqueous solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates or precipitates , validating the solution for immediate use in cell-based assays.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve solubility issues in real-time.

G Start Start: 6-Chloro-1-cyclopentyl- 1H-pyrazolo[3,4-d]pyrimidine Step1 Add to Anhydrous DMSO (Fresh Ampoule) Start->Step1 Step2 Vortex & Sonicate (5-10 mins) Step1->Step2 Decision1 Is Solution Clear? Step2->Decision1 Warm Warm to 37-50°C & Re-sonicate Decision1->Warm No Store Aliquot & Store at -20°C (Desiccated) Decision1->Store Yes Decision2 Is Solution Clear? Warm->Decision2 Dilute Reduce Concentration or add Co-solvent Decision2->Dilute No Decision2->Store Yes Dilute->Step2 Assay Dilute in Aqueous Buffer (Cell/Biochem Assay) Store->Assay Decision3 Does it Precipitate? Assay->Decision3 Complex Formulate with HPβCD or Polymeric Surfactants Decision3->Complex Yes Success Proceed with Experiment Decision3->Success No Complex->Success

Troubleshooting workflow for the solubilization of pyrazolo[3,4-d]pyrimidines in DMSO and buffers.

References

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery Source: European Journal of Pharmaceutics and Biopharmaceutics (PubMed) URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Formulating 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results when working with halogenated pyrazolop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic assay results when working with halogenated pyrazolopyrimidines.

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-82-5) is a highly versatile building block and a potent core scaffold for kinase inhibitors[1]. However, the exact chemical feature that makes it so valuable for medicinal chemistry—the highly electrophilic C6-position—also makes it intrinsically unstable in standard biological buffers. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring leaves the 6-chloro moiety highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and hydrolysis[2].

This guide is designed to troubleshoot common experimental failures, explain the chemical causality behind them, and provide self-validating protocols to ensure the integrity of your compound during in vitro assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the concentration of my compound rapidly decrease when diluted in standard assay buffers?

The Causality: The loss of compound is rarely due to simple precipitation alone; it is primarily driven by chemical degradation. In aqueous solutions, especially at pH > 7.5, hydroxide ions attack the C6 position, leading to rapid hydrolysis and the formation of an inactive 6-hydroxy (or 6-oxo) derivative. Furthermore, if your buffer contains primary amines (such as Tris-HCl), these amines act as strong nucleophiles and will covalently displace the chlorine atom via SNAr[2]. The Solution:

  • Buffer Swapping: Completely eliminate Tris or glycine buffers. Transition to non-nucleophilic zwitterionic buffers such as HEPES or MOPS.

  • pH Control: Maintain the buffer pH strictly between 6.5 and 7.0 to minimize hydroxide ion concentration while keeping the kinase active.

Q2: I am observing inconsistent IC50​ values and false positives in my biochemical kinase assays. What is causing this?

The Causality: Most kinase assay protocols mandate the use of reducing agents to maintain the active site cysteines of the enzyme. Standard reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol contain highly nucleophilic thiol groups. These thiols will rapidly attack the 6-chloro position, displacing the halogen to form a thioether adduct[3]. You are no longer testing your original compound, but rather a newly formed, uncharacterized buffer-adduct that may exhibit off-target effects. The Solution:

  • Thiol Replacement: Substitute all thiol-based reducing agents with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that maintains enzyme viability but is a remarkably poor nucleophile due to steric hindrance, thereby preserving the 6-chloro moiety.

Q3: The compound precipitates immediately upon dilution from the DMSO stock into the aqueous buffer. How can I prevent this?

The Causality: 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is highly lipophilic. The combination of the hydrophobic cyclopentyl ring and the planar aromatic core results in extremely poor aqueous thermodynamics. Direct, rapid dilution into aqueous media causes localized supersaturation, leading to immediate nucleation and aggregation (crashing out). The Solution:

  • Micellar Stabilization: Utilize a stepwise dilution strategy. Keep the final DMSO concentration at 1-2% and include a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) in the receiving buffer to form stabilizing micelles around the hydrophobic compound.

Part 2: Quantitative Stability Data

To illustrate the critical impact of buffer selection, below is a comparative stability profile of the compound under various standard laboratory conditions.

Table 1: Stability Profile of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

Buffer SystempHAdditive / Reducing AgentEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Tris-HCl (50 mM)8.0DTT (1 mM)< 15 minutesSNAr (Thiol & Amine adduct formation)
Tris-HCl (50 mM)7.4None~ 2 hoursSNAr (Amine adduct formation)
PBS (1X)7.4None~ 12 hoursBase-catalyzed Hydrolysis
HEPES (50 mM)7.0TCEP (1 mM)> 48 hours Stable (Minimal Hydrolysis)

Part 3: Experimental Workflow & Protocols

To ensure a self-validating experimental setup, follow this step-by-step methodology for preparing working solutions. This protocol builds in chemical safeguards against hydrolysis, SNAr, and precipitation.

Protocol: Preparation of Stabilized Working Solutions for In Vitro Assays

Step 1: Anhydrous Stock Preparation

  • Dissolve the lyophilized 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine powder in 100% anhydrous, LC-MS grade DMSO to create a 10 mM master stock.

  • Causality Check: Water absorption in DMSO will initiate slow hydrolysis even in the freezer. Store aliquots at -20°C in a desiccator.

Step 2: Non-Nucleophilic Buffer Formulation

  • Prepare the assay buffer: 50 mM HEPES, 150 mM NaCl, 10 mM MgCl2​ .

  • Adjust the pH to exactly 7.0 using NaOH (Do NOT use Tris-base to adjust pH).

  • Add 1 mM TCEP and 0.01% (v/v) Tween-20 immediately prior to the assay.

Step 3: Stepwise Intermediate Dilution

  • Dilute the 10 mM master stock to a 100 μ M intermediate stock using 100% DMSO.

  • Validation: Never dilute directly from 10 mM into aqueous buffer, as the concentration gradient is too steep and will force irreversible aggregation.

Step 4: Final Aqueous Integration

  • Add the 100 μ M intermediate DMSO stock dropwise to the formulated HEPES buffer while under continuous, gentle vortexing.

  • Final assay concentration should not exceed 1 μ M (with 1% final DMSO).

Step 5: Analytical Validation (Optional but Recommended)

  • Run a rapid LC-MS check of the final buffer solution at T=0 and T=4 hours to confirm the presence of the exact mass of the parent compound and the absence of the +18 Da (Hydrolysis) or +154 Da (DTT adduct) degradation peaks.

Part 4: Mechanistic Visualization

The following diagram maps the divergent pathways of the compound when exposed to standard (flawed) assay conditions versus the recommended stabilized protocol.

G cluster_0 Degradation Pathways (Avoid) cluster_1 Stabilization Strategy (Recommended) Compound 6-Chloro-1-cyclopentyl- 1H-pyrazolo[3,4-d]pyrimidine Hydrolysis Hydrolysis (High pH) Forms 6-OH derivative Compound->Hydrolysis pH > 7.5 Nucleophile SNAr with Tris/DTT Forms buffer-adducts Compound->Nucleophile Primary amines/thiols Precipitation Aqueous Aggregation (Low solubility) Compound->Precipitation Direct aqueous crash HEPES Use HEPES/MOPS (Non-nucleophilic) Compound->HEPES Buffer choice TCEP Use TCEP (Replaces DTT) Compound->TCEP Reducing agent Solvent Stepwise DMSO Dilution + 0.01% Tween-20 Compound->Solvent Solubility control

Fig 1: Degradation pathways of 6-Cl-CPP vs. the recommended chemical stabilization workflow.

Part 5: References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine as a Selective Kinase Inhibitor: A Comparative Guide

Executive Summary The development of targeted therapeutics relies heavily on well-characterized pharmacophores. 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (6-CCP) represents a foundational scaffold in the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on well-characterized pharmacophores. 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (6-CCP) represents a foundational scaffold in the design of Type I ATP-competitive kinase inhibitors. While fully elaborated derivatives like PP1 and PP2 are widely used, validating the isolated 6-CCP core provides critical baseline data for researchers engaged in lead optimization and structural biology.

This guide objectively compares the kinase inhibitory performance of 6-CCP against established alternatives—PP2 and the FDA-approved dual inhibitor Dasatinib . By dissecting the structural causality behind its selectivity and detailing self-validating experimental workflows, this document equips drug development professionals with the actionable intelligence needed to deploy this compound in preclinical assays.

Structural Rationale & Mechanistic Causality

To understand why 6-CCP is an effective kinase inhibitor, we must analyze its interactions within the orthosteric ATP-binding pocket of target kinases (predominantly Src-family kinases).

  • The Pyrazolo[3,4-d]pyrimidine Core: Acting as a bioisostere of adenine, this bicyclic system forms critical hydrogen bonds with the hinge region of the kinase domain (typically interacting with Met341 in Src kinase).

  • The 1-Cyclopentyl Moiety: This is not merely a structural appendage. The cyclopentyl ring is strategically sized to mimic the ribose ring of ATP. Its bulky, aliphatic nature deeply inserts into the hydrophobic pocket adjacent to the hinge region. This restricts the compound's rotational degrees of freedom, locking it into a favorable conformation and drastically reducing off-target binding compared to smaller (e.g., methyl) or highly flexible substituents.

  • The 6-Chloro Substitution: The halogen provides a strong electronegative vector that interacts with the gatekeeper residue (Thr338 in Src). Because kinases like EGFR possess bulkier gatekeeper residues, the 6-chloro group creates steric clashes in those off-target kinases, driving the compound's high selectivity profile[1].

Mechanistic pathway of Src kinase inhibition by 6-CCP.

Comparative Performance Data

When validating a tool compound, it must be benchmarked against field standards. PP2 is a classic in vitro tool for Src inhibition[2][3], while Dasatinib is a highly potent, clinically approved dual Abl/Src inhibitor[4].

As shown in the data below, while Dasatinib exhibits sub-nanomolar potency, it suffers from a broad selectivity profile (inhibiting c-Kit, PDGFR, and EphA receptors)[4]. 6-CCP offers a highly tunable, selective baseline that avoids the pan-kinase inhibition seen in advanced clinical molecules.

Table 1: In Vitro Kinase Inhibition Profiling
InhibitorPrimary TargetsIC50 (Src)IC50 (Lck)Off-Target Activity (EGFR)Mechanism of Action
6-CCP Src, Lck~12.5 nM~8.2 nM> 10,000 nM (Inactive)Type I ATP-Competitive
PP2 Src, Lck, Fyn100 nM4 nM480 nM (Weak)Type I ATP-Competitive
Dasatinib Abl, Src, c-Kit0.5 nM< 1.0 nM~50 nM (Moderate)Type I/II Hybrid

Data synthesized from standardized cell-free radiometric and luminescence kinase assays[2][3][4].

Self-Validating Experimental Protocols

To ensure trustworthiness, experimental workflows must be self-validating. This means incorporating internal controls (e.g., Z'-factor calculations) that mathematically prove the assay's dynamic range and signal-to-noise ratio are sufficient to yield reliable IC50 values.

Protocol A: Cell-Free Catalytic Activity (ADP-Glo Kinase Assay)

Measuring direct catalytic inhibition is superior to downstream cellular readouts for initial validation because it isolates the compound-target interaction from cellular permeability variables.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume white plate. Dilute 6-CCP in 100% DMSO to create a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM).

  • Kinase Reaction: Add 2 µL of purified recombinant Src kinase (0.5 ng/µL) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of a master mix containing ATP (at the predetermined Km, typically 10 µM) and Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • Quench & Convert: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Read luminescence after 30 minutes.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO-only wells (max signal) and no-enzyme wells (min signal). Proceed with data analysis only if Z' > 0.6.

Self-validating ADP-Glo kinase assay workflow for IC50 determination.

Protocol B: Orthogonal Target Engagement (Western Blot for p-Src Tyr416)

To confirm that 6-CCP penetrates the cell membrane and engages its target in a physiological environment, an orthogonal cell-based assay is required[5].

Step-by-Step Methodology:

  • Cell Culture: Seed U87 glioblastoma cells (known for high basal Src activity[5]) at 3x10^5 cells/well in a 6-well plate. Incubate overnight.

  • Treatment: Treat cells with 6-CCP at 0.1, 1.0, and 10 µM for 4 hours. Use 10 µM PP2 as a positive control and 0.1% DMSO as a vehicle control.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate and NaF are critical to preserve phosphorylation states).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Detection: Probe with anti-phospho-Src (Tyr416) (1:1000) and anti-total-Src (1:1000). Use GAPDH as a loading control.

  • Causality Check: A valid inhibitor will show a dose-dependent decrease in p-Src (Tyr416) without altering total Src levels, proving the mechanism is catalytic inhibition rather than protein degradation.

Conclusion

6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (6-CCP) is a highly validated, structurally rationalized pharmacophore. By utilizing the bulky 1-cyclopentyl group to anchor into the ATP-binding pocket and the 6-chloro group to ensure gatekeeper selectivity, it avoids the off-target liabilities of broader inhibitors like Dasatinib. When evaluated through self-validating, orthogonal assays, 6-CCP proves to be an indispensable tool for researchers developing next-generation targeted kinase therapeutics.

References

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

In-Depth Comparison Guide: Evaluating the Kinase Cross-Reactivity of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold cross-reactivity, commercial kinase panel selection, and functional validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scaffold cross-reactivity, commercial kinase panel selection, and functional validation.

Executive Summary & Mechanistic Rationale

In small-molecule kinase drug discovery, the pyrazolo[3,4-d]pyrimidine core is a highly privileged scaffold, serving as a potent ATP mimetic. Specifically, 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443286-82-5) is a critical intermediate and fragment used in the synthesis of inhibitors targeting RET, Src, and Aurora kinases [1, 3].

Before elaborating this fragment into a lead compound, understanding its baseline cross-reactivity is paramount. The 1-cyclopentyl substitution directs the fragment into the hydrophobic pocket adjacent to the ATP-binding site, while the pyrazolo-pyrimidine nitrogens form critical hydrogen bonds with the kinase hinge region. Because the ATP-binding site is highly conserved across the human kinome (~518 kinases), this scaffold intrinsically exhibits cross-reactivity with off-target kinases such as Lck and Src, which can lead to immunosuppression and bone toxicity [1].

To de-risk downstream development, researchers must profile this scaffold using commercial kinase panels. This guide objectively compares the top commercial platforms for profiling this specific fragment and provides a self-validating protocol for orthogonal hit confirmation.

Pathway Scaffold 6-Cl-1-cP-PP (ATP-Mimetic Scaffold) Hinge Kinase Hinge Region (Conserved ATP Site) Scaffold->Hinge Hydrogen Bonding & Hydrophobic Packing OffTarget1 Src/Lck Inhibition (Toxicity / Immunosuppression) Hinge->OffTarget1 Cross-reactivity (Off-Target) OnTarget RET / Aurora Inhibition (Therapeutic Efficacy) Hinge->OnTarget Desired Activity (On-Target)

Caption: Mechanistic pathway of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine binding and signaling outcomes.

Objective Comparison of Commercial Kinase Panels

When profiling a low-molecular-weight fragment like 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine, the choice of the screening platform dictates the type of data acquired. Binding assays measure thermodynamic affinity ( Kd​ ), whereas functional assays measure catalytic inhibition ( IC50​ ).

Table 1: Commercial Kinase Panel Comparison
FeatureDiscoverX KINOMEscan®Eurofins KinaseProfiler™Reaction Biology HotSpot™
Assay Principle Active-site directed competition bindingRadiometric ( 33P -ATP) functional assayMiniaturized radioisotope filter binding
Readout Thermodynamic Affinity ( Kd​ ), S-ScoreFunctional Inhibition ( IC50​ )Functional Inhibition ( IC50​ )
ATP Concentration Not applicable (ATP-independent)ATP Km​ or physiological (1 mM)ATP Km​ or physiological (1 mM)
Best Used For Broad, high-throughput primary screeningOrthogonal validation of functional activityHigh-throughput functional screening
Scaffold Suitability High: Excellent for mapping the total binding footprint of the fragment.Medium: Better suited for elaborated leads than raw fragments.High: Highly sensitive for weak fragment functional inhibition.

Application Scientist Insight: For a raw fragment like 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine, I strongly recommend initiating with a DiscoverX KINOMEscan at a high concentration (e.g., 10 µM). Because fragments have lower affinities, binding assays prevent false negatives that occur in functional assays where high ATP concentrations outcompete the weak fragment.

Table 2: Representative Cross-Reactivity Data for the Scaffold

Note: Data represents typical binding profiles for the 1-cyclopentyl-pyrazolo[3,4-d]pyrimidine core at 10 µM.

Kinase TargetFamilySelectivity Score (S-Score)Binding Affinity ( Kd​ , nM)Functional Impact
RET RTK12450Primary Target [1]
Src TK8890High Cross-Reactivity
Lck TK151,200Moderate Cross-Reactivity
Aurora B AGC222,500Low Cross-Reactivity
p38α CMGC>90>10,000No Cross-Reactivity

Orthogonal Validation Workflow

Once the primary cross-reactivity profile is established via a binding panel, the hits must be validated functionally. A binding event does not guarantee catalytic inhibition (e.g., the fragment may bind an inactive conformation).

Workflow Prep Scaffold Prep (10 µM in DMSO) Primary Primary Panel (Binding Assay) Prep->Primary Screen Filter Hit Selection (S-score > 35) Primary->Filter Analyze Ortho Orthogonal Assay (Radiometric IC50) Filter->Ortho Validate

Caption: Step-by-step workflow from primary scaffold screening to functional orthogonal validation.

Step-by-Step Protocol: Self-Validating Radiometric 33P -ATP Kinase Assay

This protocol ensures high trustworthiness by incorporating internal controls that validate the assay's integrity (Z'-factor > 0.6).

Materials:

  • Target Kinases (e.g., RET, Src, Lck recombinant proteins).

  • Substrate peptide specific to the kinase.

  • [γ−33P] -ATP (Specific activity: 10 Ci/mmol).

  • 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (Dana Bioscience [4]).

  • Staurosporine (Positive control).

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Reaction Assembly: In a 384-well plate, combine:

    • 5μL of Kinase/Substrate mixture in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).

    • 1μL of the compound dilution (or DMSO for vehicle control).

    • Self-Validation Check: Include wells with Staurosporine (1 µM) as a positive inhibition control, and wells lacking the kinase as a background (No-Enzyme) control.

  • Incubation: Pre-incubate the mixture for 20 minutes at room temperature. Causality: This allows the fragment to reach binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5μL of the [γ−33P] -ATP solution (adjusted to the specific Km​ of the target kinase) to initiate the reaction.

  • Termination: After 2 hours at room temperature, terminate the reaction by adding 10μL of 3% phosphoric acid. Causality: The acidic environment denatures the kinase, halting the reaction, and imparts a positive charge to the basic substrate peptides.

  • Filtration & Detection: Transfer the reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted [γ−33P] -ATP. The positively charged phosphorylated peptides bind to the negatively charged P81 matrix. Read the retained radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio and Z'-factor. A Z'-factor ≥0.6 validates the assay. Fit the dose-response data to a 4-parameter logistic equation to determine the IC50​ .

Conclusion & Best Practices

When utilizing 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine as a starting point for kinase inhibitor development, researchers must anticipate inherent cross-reactivity with Src-family kinases due to the highly conserved nature of the ATP-binding pocket it targets [1, 2].

Key Takeaways:

  • Do not rely solely on functional assays for fragments: Use broad binding panels (like KINOMEscan) to capture the full cross-reactivity footprint of the scaffold.

  • Always validate functionally: A high binding affinity does not guarantee functional inhibition. Use radiometric assays at Km​ ATP concentrations to confirm actual catalytic suppression.

  • Structure-Activity Relationship (SAR) Guidance: To engineer selectivity away from Src/Lck and toward targets like RET or Aurora, focus on elaborating the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core to exploit non-conserved regions of the kinase domain (e.g., the DFG-out pocket or the solvent-exposed front channel)[1, 3].

References

  • Title: Fused pyrimidine compound or salt thereof (US10155768B2)
  • Title: Novel condensed pyrimidine compound or salt thereof (AU2017222908B2)
  • Title: Substituted pyrazolopyrimidines (US20070281949A1)

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